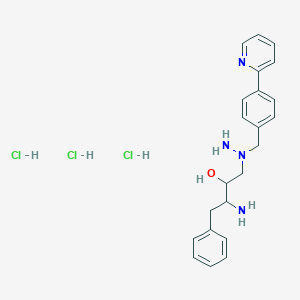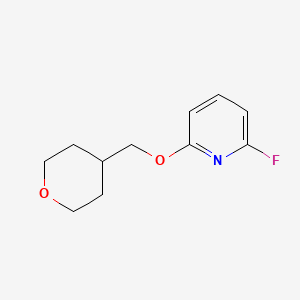
1-(4-pyridin-3-ylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pyridin-3-ylphenyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-pyridin-3-ylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .
科学的研究の応用
1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-pyridin-3-ylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain modulation and other physiological processes . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects such as pain relief .
類似化合物との比較
1-(4-pyridin-3-ylphenyl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar structure but have a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-Pyridyl)piperazine and 4-(3-Chlorophenyl)piperazine have structural similarities but may differ in their pharmacological properties and applications
特性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC名 |
1-(4-pyridin-3-ylphenyl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChIキー |
QZICDENDIVEPPE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)










![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)

